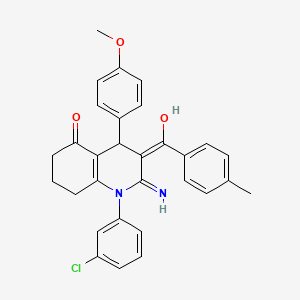![molecular formula C19H18N2O2 B13378821 propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)
propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C19H18N2O2, is characterized by the presence of an indole moiety linked to a benzoate ester through a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate typically involves the condensation of 4-aminobenzoic acid with 1H-indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with propanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with target proteins, leading to their inactivation.
類似化合物との比較
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a benzoate ester, potentially enhancing its biological activity and stability.
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
propyl 4-(1H-indol-3-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3 |
InChIキー |
WCLMEAOUPNLCEW-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)


![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)

![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378799.png)
![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)
![(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)
